molecular formula C19H17N3O2 B11472708 2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile

2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B11472708
M. Wt: 319.4 g/mol
InChI Key: GQKQJGRQIRYXDW-UHFFFAOYSA-N
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Description

2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery This compound features a pyrrole ring substituted with amino, phenyl, and carbonitrile groups, as well as a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dimethoxybenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which can then undergo cyclization with malononitrile to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the pyrrole ring.

Scientific Research Applications

2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Its combination of amino, phenyl, and carbonitrile groups, along with the dimethoxyphenyl moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-amino-1-(2,4-dimethoxyphenyl)-4-phenylpyrrole-3-carbonitrile

InChI

InChI=1S/C19H17N3O2/c1-23-14-8-9-17(18(10-14)24-2)22-12-16(15(11-20)19(22)21)13-6-4-3-5-7-13/h3-10,12H,21H2,1-2H3

InChI Key

GQKQJGRQIRYXDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=C(C(=C2N)C#N)C3=CC=CC=C3)OC

Origin of Product

United States

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